molecular formula C9H14Cl2N2 B1388317 2,3-Dihydro-1h-inden-2-ylhydrazine dihydrochloride CAS No. 1185297-92-0

2,3-Dihydro-1h-inden-2-ylhydrazine dihydrochloride

Cat. No.: B1388317
CAS No.: 1185297-92-0
M. Wt: 221.12 g/mol
InChI Key: AHTFDEKRFAPYHI-UHFFFAOYSA-N
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Description

2,3-Dihydro-1h-inden-2-ylhydrazine dihydrochloride is a chemical compound with potential applications in various fields of scientific research. It is a derivative of indene, a bicyclic hydrocarbon, and contains a hydrazine functional group. This compound is often used as a building block in organic synthesis and has been studied for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1h-inden-2-ylhydrazine dihydrochloride typically involves the reaction of indanone with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then reduced to yield the desired hydrazine derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reduction process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1h-inden-2-ylhydrazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield azines, while substitution reactions can produce a variety of substituted hydrazine derivatives.

Scientific Research Applications

2,3-Dihydro-1h-inden-2-ylhydrazine dihydrochloride has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1h-inden-2-ylhydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with certain enzymes or proteins, leading to changes in their activity. This can affect various cellular processes, including metabolism, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1h-inden-2-ylhydrazine mesylate
  • 2,3-Dihydro-1h-inden-5-ylhydrazine hydrochloride
  • 1-(2,3-Dihydro-1h-inden-2-yl)-2-methylpropan-2-amine hydrochloride

Uniqueness

2,3-Dihydro-1h-inden-2-ylhydrazine dihydrochloride is unique due to its specific structure and the presence of the hydrazine functional group. This makes it a versatile compound for various chemical reactions and applications. Its ability to interact with biological targets also sets it apart from other similar compounds, making it a valuable tool in scientific research.

Properties

IUPAC Name

2,3-dihydro-1H-inden-2-ylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-11-9-5-7-3-1-2-4-8(7)6-9;;/h1-4,9,11H,5-6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTFDEKRFAPYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-1h-inden-2-ylhydrazine dihydrochloride
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2,3-Dihydro-1h-inden-2-ylhydrazine dihydrochloride
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2,3-Dihydro-1h-inden-2-ylhydrazine dihydrochloride
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2,3-Dihydro-1h-inden-2-ylhydrazine dihydrochloride
Reactant of Route 5
2,3-Dihydro-1h-inden-2-ylhydrazine dihydrochloride
Reactant of Route 6
2,3-Dihydro-1h-inden-2-ylhydrazine dihydrochloride

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